2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid

COMT Catechol O-methyltransferase Parkinson's disease

This 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid regioisomer (CAS 938330-03-1) delivers unique COMT inhibition (IC50=18 nM) and 5-lipoxygenase translocation blockade—activities absent in the 4-substituted COX-2-active isomer or the Ras-inhibiting des-methoxy variant. The bromobenzyl handle supports further CNS-focused derivatization. Validate catecholamine metabolism or leukotriene biosynthesis assays with the exact isomer to ensure target-specific pharmacological outcomes. Order the correct regioisomer for reproducible, pathway-relevant results.

Molecular Formula C15H13BrO4
Molecular Weight 337.16 g/mol
CAS No. 938330-03-1
Cat. No. B3169911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid
CAS938330-03-1
Molecular FormulaC15H13BrO4
Molecular Weight337.16 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OCC2=CC=C(C=C2)Br)C(=O)O
InChIInChI=1S/C15H13BrO4/c1-19-13-4-2-3-12(15(17)18)14(13)20-9-10-5-7-11(16)8-6-10/h2-8H,9H2,1H3,(H,17,18)
InChIKeyUIKFIHSUMKOQTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid (CAS 938330-03-1): Key Chemical Identifier and Research-Grade Procurement Overview


2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid (CAS 938330-03-1) is a synthetic small molecule featuring a benzoic acid core with a 4-bromobenzyl ether at the 2-position and a methoxy substituent at the 3-position, with molecular formula C15H13BrO4 and molecular weight 337.17 g/mol . The compound is commercially available from multiple suppliers at purities up to 98% for research use . Its structure places it within a pharmacologically active class of brominated benzoic acid derivatives that exhibit measurable enzyme inhibition and cellular activity profiles relevant to oncology, inflammation, and CNS disorder research.

Why 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid Cannot Be Simply Replaced by Regioisomers or In-Class Analogs


Within the bromobenzyloxy-benzoic acid series, substitution pattern critically governs biological activity and selectivity. Regioisomers such as 4-[(4-bromobenzyl)oxy]-3-methoxybenzoic acid (CAS 113457-37-7) exhibit COX-2 inhibition (IC50 ~6 µM), whereas the 2-substituted target compound demonstrates preferential activity against catechol O-methyltransferase (COMT) and 5-lipoxygenase (5-LO) translocation . Removal of the 3-methoxy group (2-[(4-bromobenzyl)oxy]benzoic acid, CAS 860597-33-7) yields a compound with a distinct Ras inhibition profile (EC50 ~151 nM) [1]. Similarly, shifting bromine from para to ortho position (2-[(2-bromobenzyl)oxy]benzoic acid) alters target engagement [1]. These structure-activity divergences underscore that generic substitution within this class yields unpredictable and often non-overlapping pharmacological outcomes, necessitating procurement of the specific 2-[(4-bromobenzyl)oxy]-3-methoxybenzoic acid isomer for assays targeting COMT, 5-LO, or related pathways.

Quantitative Differential Evidence: 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid vs. Structural Analogs


COMT Inhibition: 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid vs. Regioisomeric 4-Substituted Analog

The target compound demonstrates potent inhibition of catechol O-methyltransferase (COMT) from rat brain, a key enzyme in catecholamine neurotransmitter metabolism [1]. In contrast, the regioisomeric 4-[(4-bromobenzyl)oxy]-3-methoxybenzoic acid (CAS 113457-37-7) is reported to exhibit COX-2 inhibitory activity rather than COMT activity, indicating that the 2-position substitution is critical for COMT engagement . This functional divergence highlights that the 2-substituted isomer is the appropriate choice for COMT-focused research programs.

COMT Catechol O-methyltransferase Parkinson's disease CNS disorders

5-Lipoxygenase Translocation Inhibition: A Distinct Mechanism Not Shared by Des-Methoxy or Ortho-Bromo Analogs

The target compound inhibits 5-lipoxygenase (5-LO) translocation in rat RBL-2H3 cells [1]. This mechanism is distinct from direct enzymatic inhibition and is critical for modulating leukotriene-mediated inflammatory responses. Analogs lacking the 3-methoxy group, such as 2-[(4-bromobenzyl)oxy]benzoic acid (CAS 860597-33-7), have been characterized primarily for Ras pathway inhibition (EC50 ~151 nM) rather than 5-LO translocation [2]. Similarly, ortho-bromo analogs (2-[(2-bromobenzyl)oxy]benzoic acid) show different selectivity profiles [2]. The 5-LO translocation inhibitory activity appears unique to the 2-[(4-bromobenzyl)oxy]-3-methoxy substitution pattern within this series.

5-Lipoxygenase 5-LO Inflammation Leukotriene biosynthesis

Substituent Positional Effects: COMT Activity of 2-Substituted Isomer Contrasts with COX-2 Activity of 4-Substituted Regioisomer

The 2- vs. 4-substitution pattern on the benzoic acid core dictates entirely divergent biological activities. The 4-substituted regioisomer (4-[(4-bromobenzyl)oxy]-3-methoxybenzoic acid, CAS 113457-37-7) is utilized in the synthesis of hybrid molecules with COX-2 inhibitory activity (IC50 6 µM) , whereas the 2-substituted target compound exhibits COMT inhibition (IC50 18 nM) [1] and 5-LO translocation inhibition [2]. This positional effect is a well-documented phenomenon in substituted benzoic acids where ortho vs. para substitution alters molecular conformation, electronic distribution, and target binding site complementarity. A researcher expecting COX-2 inhibition from the 2-substituted isomer, or COMT inhibition from the 4-substituted isomer, would obtain null or confounding results.

Structure-activity relationship SAR Regioisomer Positional isomerism

Impact of Methoxy Group Presence: COMT/5-LO Profile vs. Ras-Targeting Profile

The 3-methoxy substituent on the benzoic acid core of the target compound contributes critically to its COMT and 5-LO translocation inhibitory profile. Removal of this methoxy group yields 2-[(4-bromobenzyl)oxy]benzoic acid (CAS 860597-33-7), a compound that has been characterized in high-throughput screening for Ras-related pathway inhibition with an EC50 of approximately 151 nM [1]. No COMT or 5-LO activity is reported for the des-methoxy analog. This methoxy group likely influences both molecular recognition at the COMT active site and the physicochemical properties governing subcellular distribution relevant to 5-LO translocation. The presence of the methoxy group therefore constitutes a functional requirement for the target compound's unique dual activity profile.

Methoxy group SAR Ras inhibition Functional group contribution

Optimal Research and Discovery Applications for 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid (CAS 938330-03-1)


COMT Inhibitor Discovery and Optimization for Parkinson's Disease and CNS Disorders

The compound's potent COMT inhibitory activity (IC50 = 18 nM in rat brain) [1] positions it as a valuable starting point for medicinal chemistry campaigns targeting catecholamine metabolism. COMT inhibitors are clinically validated as adjunctive therapy to levodopa in Parkinson's disease [1]. The 2-[(4-bromobenzyl)oxy]-3-methoxybenzoic acid scaffold provides a brominated aromatic handle for further derivatization and SAR exploration, while the methoxy and carboxylic acid groups offer additional vectors for optimization of potency, selectivity, and CNS penetration.

5-Lipoxygenase-Dependent Inflammation and Leukotriene Pathway Studies

Confirmation of 5-lipoxygenase translocation inhibitory activity in RBL-2H3 cells [2] supports the use of this compound as a chemical probe for investigating leukotriene biosynthesis and 5-LO subcellular dynamics. Unlike direct active-site inhibitors, translocation inhibitors modulate the enzyme's access to its substrate, arachidonic acid. This mechanism offers a distinct pharmacological approach to controlling leukotriene-mediated inflammatory responses in asthma, allergic rhinitis, and cardiovascular disease models. The compound can serve as a reference tool in screening cascades designed to identify novel 5-LO translocation inhibitors.

Structure-Activity Relationship (SAR) Studies on Substituted Benzoic Acid Derivatives

The stark activity divergence between the 2- and 4-substituted regioisomers (COMT/5-LO vs. COX-2) and between methoxy-present and methoxy-absent analogs (COMT/5-LO vs. Ras) [3] makes this compound series an instructive case study for medicinal chemistry training and SAR methodology development. The compound can be employed as a key member of a focused library to elucidate the molecular determinants of target selectivity within the bromobenzyloxy-benzoic acid chemical space.

Biochemical Assay Development and Validation for COMT and 5-LO

The availability of quantitative activity data (COMT IC50 = 18 nM) [1] and qualitative 5-LO translocation activity [2] enables the use of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid as a positive control or reference standard in the development, optimization, and quality control of enzymatic and cell-based assays for these targets. Its well-defined structure and commercial availability at research-grade purity support reproducible assay performance across laboratories.

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